molecular formula C26H23N3O B2553038 3-(4-methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-76-9

3-(4-methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2553038
CAS No.: 866809-76-9
M. Wt: 393.49
InChI Key: IYKGXFHBDNEVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound with a unique structure that combines a pyrazoloquinoline core with methoxy and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrazole derivatives under reflux conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3-(4-Methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-(4-methoxyphenyl)-8-methyl-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-17-5-4-6-19(13-17)15-29-16-23-25(20-8-10-21(30-3)11-9-20)27-28-26(23)22-14-18(2)7-12-24(22)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKGXFHBDNEVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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